Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

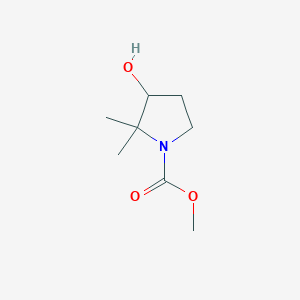

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a hydroxyl group and a methyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of 2,2-dimethylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: TsCl in pyridine at room temperature.

Major Products Formed

Oxidation: Methyl 3-oxo-2,2-dimethylpyrrolidine-1-carboxylate.

Reduction: Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-methanol.

Substitution: Methyl 3-tosyloxy-2,2-dimethylpyrrolidine-1-carboxylate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate has shown potential in medicinal chemistry for several reasons:

- Cholinesterase Inhibition : Compounds similar to this have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in treating neurodegenerative diseases such as Alzheimer's disease. For example, related compounds have demonstrated IC₅₀ values ranging from 0.084 µM to 5.98 µM against these enzymes.

- Antioxidant Properties : The compound may exhibit antioxidant activity, protecting cells from oxidative stress. Assays such as ABTS and FRAP are commonly used to evaluate this property.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its hydroxyl group can participate in various reactions:

- Oxidation : The hydroxyl group can be oxidized to yield ketones or aldehydes.

- Reduction : The compound can be reduced to form different alcohols or amines.

These reactions allow chemists to create a wide range of derivatives with specific functional properties.

Industrial Applications

The compound is also utilized in industrial settings:

- Specialty Chemicals Production : It serves as an intermediate in the synthesis of specialty chemicals.

- Stabilizers : It is employed as a stabilizer in various industrial processes due to its unique chemical properties.

The biological activity of this compound has not been extensively documented; however, related compounds have shown promising pharmacological effects:

| Activity Type | Description |

|---|---|

| Cholinesterase Inhibition | Compounds with similar structures demonstrate inhibitory activity against AChE and BChE. |

| Antioxidant Activity | Exhibits protective effects against oxidative stress in neuronal cells. |

| Neuroprotective Effects | Potential to prevent β-amyloid aggregation linked to Alzheimer's pathology. |

Case Studies

- Neuroprotective Study : A study evaluating the neuroprotective effects of related pyrrolidine derivatives found that they significantly reduced β-amyloid aggregation in vitro, suggesting potential therapeutic applications for Alzheimer's disease.

- Synthesis Efficiency : Research on the synthetic routes for this compound highlighted efficient multigram synthesis techniques that provided high yields while minimizing by-products .

Wirkmechanismus

The mechanism of action of Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with various enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate: Similar structure but lacks the additional methyl group on the pyrrolidine ring.

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.

Uniqueness

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate is a compound of notable interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

- Molecular Formula : C₉H₁₉NO₃

- Molecular Weight : 187.24 g/mol

- Functional Groups : Hydroxyl group (-OH), carboxylate group (-COO), and a pyrrolidine ring.

These structural features contribute significantly to the compound's biological interactions and reactivity.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems:

- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, influencing the compound's reactivity and interactions with biological macromolecules.

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may affect neurotransmitter systems, potentially modulating pathways involved in mood regulation and cognitive functions .

- Antiviral Activity : Related compounds have shown moderate antiviral activity against herpes simplex virus (HSV) types 1 and 2, indicating potential for further investigation into similar derivatives .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Key findings include:

- Stereochemistry : The specific stereochemical arrangement influences binding affinity to various receptors involved in neurotransmission and metabolic pathways .

- Functional Group Influence : The presence of hydroxyl and carboxylate groups enhances solubility and interaction with biological targets, which is vital for its pharmacological efficacy .

Case Study 1: Antiviral Evaluation

In a study evaluating the antiviral properties of related compounds, methyl 3-hydroxy derivatives exhibited moderate efficacy against HSV. The mechanism was attributed to interference with viral replication processes, highlighting the need for further exploration into structural modifications that could enhance potency .

Case Study 2: Neuropharmacological Assessment

Research investigating the neuropharmacological effects of pyrrolidine derivatives found that compounds similar to this compound demonstrated significant interaction with serotonin receptors. This suggests potential applications in treating mood disorders or anxiety-related conditions .

Eigenschaften

IUPAC Name |

methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2)6(10)4-5-9(8)7(11)12-3/h6,10H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMBIENZYOKGDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1C(=O)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.